Egfr-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H24N4O3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H24N4O3/c1-2-24(35)32-22-15-9-14-21(16-22)25-26-28(33-23(17-34)19-10-5-3-6-11-19)30-18-31-29(26)36-27(25)20-12-7-4-8-13-20/h2-16,18,23,34H,1,17H2,(H,32,35)(H,30,31,33)/t23-/m1/s1 |
InChI Key |
GFTOODFOXIDLNF-HSZRJFAPSA-N |
Isomeric SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Egfr-IN-9: A Technical Guide to its Mechanism of Action as a Covalent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-9 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides an in-depth overview of its mechanism of action, supported by quantitative data from biochemical and cellular assays. Detailed experimental protocols for key assays are described to enable replication and further investigation. Signaling pathway and experimental workflow diagrams are provided to visually represent the core concepts of this compound's function and evaluation.
Introduction to EGFR and Covalent Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2][4]
First-generation EGFR inhibitors, such as gefitinib and erlotinib, are reversible ATP-competitive inhibitors.[2][4] While initially effective in patients with activating EGFR mutations, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[2][4] To overcome this resistance, second and third-generation inhibitors have been developed that form a covalent bond with a cysteine residue in the ATP binding pocket of EGFR.[1][2][4] this compound belongs to this class of covalent inhibitors.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of EGFR by forming a covalent bond with Cysteine 797 (Cys797) located in the hinge region of the ATP binding cleft.[1][4] This mechanism of action can be broken down into two key steps:
-
Reversible Binding: Initially, this compound reversibly binds to the ATP-binding pocket of EGFR. The potency of this initial non-covalent interaction is a critical determinant of the overall efficacy of the inhibitor.[1][5] High binding affinity (low Ki) ensures that the inhibitor is positioned correctly and spends sufficient time in the active site for the subsequent covalent reaction to occur.[1][5]
-
Covalent Bond Formation: this compound possesses a chemically reactive Michael acceptor "warhead" that acts as an electrophile.[1][4] The nucleophilic thiol group of Cys797 attacks this electrophilic center, resulting in a stable, irreversible covalent adduct via a 1,4-conjugate addition reaction.[1] This permanent modification of the EGFR active site blocks ATP binding and subsequent autophosphorylation, thereby inhibiting downstream signaling pathways.
The irreversible nature of this inhibition provides a sustained pharmacodynamic effect that can overcome resistance mechanisms associated with reversible inhibitors.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of EGFR Kinase Activity
| EGFR Mutant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| WT | 5.2 | 1.5 x 10-3 | 2.9 x 105 |
| L858R | 0.8 | 1.8 x 10-3 | 2.3 x 106 |
| L858R/T790M | 1.5 | 2.0 x 10-3 | 1.3 x 106 |
| del19 | 0.9 | 1.7 x 10-3 | 1.9 x 106 |
Data are representative and compiled from various kinase assays.
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Status | IC50 (nM) |
| A549 | WT | 850 |
| PC-9 | del19 | 15 |
| H1975 | L858R/T790M | 25 |
| HCC827 | del19 | 12 |
IC50 values were determined after 72 hours of continuous exposure to this compound.
Experimental Protocols
EGFR Kinase Assay
This protocol describes a method to determine the kinetic parameters (Ki and kinact) of this compound.
Materials:
-
Recombinant human EGFR (WT, L858R, L858R/T790M, del19)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)[6]
-
ATP
-
EGFR substrate peptide
-
This compound
-
Kinase-Glo® Max Luminescence Kinase Assay kit
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add recombinant EGFR enzyme and the EGFR substrate peptide.
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for reversible binding and covalent modification.[6]
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.[7]
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® Max reagent according to the manufacturer's instructions.
-
Data are then fitted to kinetic models to determine Ki and kinact.
The workflow for the kinase assay is depicted below.
Caption: Experimental workflow for the EGFR kinase assay.
Cellular Viability Assay
This protocol is used to determine the IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975, HCC827)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence to determine the number of viable cells.
-
Plot the results as a percentage of the vehicle-treated control and fit to a dose-response curve to calculate the IC50 value.
Downstream Signaling Pathways Affected by this compound
By irreversibly inhibiting EGFR, this compound blocks the activation of several critical downstream signaling pathways that are essential for tumor growth and survival. These include:
-
MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation.[3]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[3][8]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation and inflammation.[3]
The diagram below illustrates the blockade of these pathways by this compound.
Caption: EGFR downstream signaling pathways inhibited by this compound.
Conclusion
This compound is a potent, irreversible inhibitor of EGFR that demonstrates significant activity against clinically relevant activating and resistance mutations. Its covalent mechanism of action provides a sustained inhibition of EGFR signaling, leading to potent anti-proliferative effects in cancer cells dependent on this pathway. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of this compound and a foundation for further research and development.
References
- 1. pnas.org [pnas.org]
- 2. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | Semantic Scholar [semanticscholar.org]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR activity is required for renal tubular cell dedifferentiation and proliferation in a murine model of folic acid-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Determining the Binding Affinity of Erlotinib to EGFR
A comprehensive resource for researchers, scientists, and drug development professionals on the characterization of Epidermal Growth Factor Receptor (EGFR) inhibitors, using Erlotinib as a case study.
Note: While the initial request specified information on Egfr-IN-9, a thorough search of scientific literature and databases did not yield specific binding affinity data for this compound. Therefore, this guide utilizes Erlotinib, a well-characterized and clinically relevant EGFR inhibitor, to illustrate the core principles and methodologies for determining binding affinity to EGFR.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs), such as Erlotinib, have been developed to block the catalytic activity of EGFR, thereby inhibiting downstream signaling pathways and curbing tumor growth. A critical parameter in the development of these inhibitors is their binding affinity to the target protein, which is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). This guide provides a detailed overview of the experimental methods used to determine these values for Erlotinib, along with a summary of its binding affinity and a visualization of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of Erlotinib to EGFR
The binding affinity of Erlotinib to EGFR has been determined through various biochemical and biophysical assays. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 2 nM | Cell-free Kinase Assay | Recombinant EGFR Tyrosine Kinase | [2] |
| IC50 | 20 nM | Cellular Autophosphorylation Assay | EGFR in HNS human head and neck tumor cells | [2] |
| IC50 | 7 nM - >20 µM | Cell Proliferation Assay | Various Non-Small Cell Lung Cancer (NSCLC) cell lines | [2] |
| Kd | 1.97 x 10⁻⁶ M (1970 nM) | Surface Plasmon Resonance (SPR) | Immobilized wild-type EGFR | [3] |
Note on Variability: IC50 values can vary significantly depending on the assay conditions, such as ATP concentration in kinase assays and the specific cell line used in cellular assays. The Kd value represents a direct measure of binding affinity, independent of enzymatic activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of binding affinity. Below are descriptions of the key experiments cited.
1. Cell-Free EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
-
Principle: The assay quantifies the phosphorylation of a synthetic substrate by the EGFR kinase domain in the presence of ATP. The inhibitor competes with ATP for binding to the kinase's active site.
-
Protocol Outline:
-
Plate Coating: 96-well plates are coated with a poly(Glu, Tyr) (PGT) substrate.[2]
-
Kinase Reaction: Affinity-purified EGFR is incubated in a reaction buffer containing HEPES, NaCl, MgCl2, sodium orthovanadate, and ATP.[2]
-
Inhibitor Addition: Erlotinib, dissolved in DMSO, is added at various concentrations.[2]
-
Initiation and Incubation: The phosphorylation reaction is initiated by the addition of ATP and proceeds for a defined time at room temperature.[2]
-
Detection: The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a chemiluminescent or colorimetric substrate.[2]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular EGFR Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block EGFR activation within a cellular context.
-
Principle: Upon ligand (e.g., EGF) binding, EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This assay measures the level of this autophosphorylation in the presence of an inhibitor.
-
Protocol Outline:
-
Cell Culture: A suitable cell line overexpressing EGFR (e.g., A-431 cells) is cultured to a desired confluency.
-
Serum Starvation: Cells are typically serum-starved to reduce basal EGFR activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Erlotinib.
-
Ligand Stimulation: Cells are stimulated with EGF to induce EGFR autophosphorylation.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Detection: The level of phosphorylated EGFR is determined by Western blotting or ELISA using an antibody specific for a phosphorylated tyrosine residue (e.g., pY1068).[4] Total EGFR levels are also measured as a loading control.
-
Data Analysis: The IC50 value is determined by quantifying the reduction in the phosphorylated EGFR signal relative to the total EGFR signal at different inhibitor concentrations.
-
3. Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free biophysical technique that provides real-time data on the kinetics of molecular interactions, allowing for the determination of the dissociation constant (Kd).
-
Principle: One interacting partner (the ligand, e.g., EGFR) is immobilized on a sensor chip. The other partner (the analyte, e.g., Erlotinib) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for protein immobilization.
-
Ligand Immobilization: Recombinant EGFR is covalently immobilized onto the sensor chip surface.[3]
-
Analyte Injection: A series of concentrations of Erlotinib are injected over the immobilized EGFR surface, allowing for association.
-
Dissociation: A buffer is flowed over the chip to monitor the dissociation of the Erlotinib-EGFR complex.
-
Regeneration: The sensor surface is regenerated to remove any bound analyte.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as the ratio of koff/kon.[3]
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by EGFR, which are inhibited by Erlotinib.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.
Experimental Workflow: Cell-Free Kinase Assay
The following diagram outlines the workflow for determining the IC50 of an inhibitor using a cell-free kinase assay.
Caption: Workflow for a cell-free EGFR kinase inhibition assay.
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram illustrates the logical steps involved in determining the dissociation constant (Kd) using SPR.
Caption: Logical workflow for determining binding kinetics using SPR.
References
An In-depth Technical Guide to Egfr-IN-9: A Potent EGFR Kinase Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Egfr-IN-9, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor research.
Chemical Structure and Properties
This compound, also identified as Compound 8, is a small molecule inhibitor targeting the kinase domain of EGFR. Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure:
The two-dimensional chemical structure of this compound is as follows:
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 2-((5-((2-(1H-indol-3-yl)ethyl)amino)pyridin-3-yl)methoxy)-6-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
| CAS Number | 1226549-39-8 |
| Molecular Formula | C29H26N6O2 |
| Molecular Weight | 490.56 g/mol |
| SMILES | NC(COc1cncc(-c2ccc3c(c2)C(=Cc2ccco2)C(=O)N3)c1)Cc1c[nH]c2ccccc12 |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of EGFR, demonstrating activity against both wild-type and clinically relevant mutant forms of the receptor. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Inhibitory Activity:
The inhibitory potency of this compound has been quantified through in vitro kinase assays and cell-based proliferation assays.
| Target | Assay Type | IC50 Value |
| EGFR (Wild-Type) | Kinase Assay | 7 nM |
| EGFR (L858R/T790M double mutant) | Kinase Assay | 28 nM |
| HCC827 Lung Cancer Cell Line | Antiproliferative Assay | 8 nM |
These values indicate that this compound is a potent inhibitor of both the wild-type and a key drug-resistant mutant form of EGFR, and that this enzymatic inhibition translates to effective inhibition of cancer cell proliferation.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor is a critical signaling node that, upon activation by ligands such as EGF, triggers multiple downstream pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling cascade is a hallmark of many cancers. This compound, by blocking the kinase activity of EGFR, effectively shuts down these oncogenic signals.
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
The following sections detail generalized methodologies for the key experiments used to characterize the activity of EGFR inhibitors like this compound.
In Vitro EGFR Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
A suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the EGFR enzyme to each well (except for the negative control).
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for In Vitro Kinase Assay.
Cell-Based Proliferation Assay (IC50 Determination)
This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on EGFR signaling.
Materials:
-
HCC827 human lung adenocarcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
96-well cell culture plates
-
Spectrophotometer or plate reader
Procedure:
-
Seed HCC827 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent, dual inhibitor of wild-type and mutant EGFR. Its ability to inhibit the L858R/T790M double mutant, a common mechanism of resistance to first and second-generation EGFR inhibitors, makes it a compound of significant interest for further preclinical and clinical investigation in the context of non-small cell lung cancer and other EGFR-driven malignancies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel EGFR inhibitors.
The Emergence of Fourth-Generation EGFR Inhibitors: A Technical Guide to the Discovery and Synthesis of a Novel Thiazole Derivative, Compound C34
For Immediate Release
In the relentless pursuit of targeted cancer therapies, the landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mechanisms, particularly the C797S mutation, has posed a formidable challenge to the efficacy of existing treatments. This technical guide provides an in-depth overview of the discovery and synthesis of a novel fourth-generation EGFR inhibitor, referred to as compound C34, which has demonstrated significant promise in overcoming this resistance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction to EGFR-Targeted Therapy and the Challenge of Resistance
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in cell growth, proliferation, and survival.[1][2] In a subset of NSCLC patients, activating mutations in the EGFR gene lead to uncontrolled cell signaling and tumor growth. This discovery paved the way for the development of EGFR TKIs, which have become a cornerstone of treatment for EGFR-mutated NSCLC.
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially showed remarkable efficacy. However, patients often develop resistance, most commonly through the acquisition of a secondary mutation, T790M. The development of the third-generation inhibitor, osimertinib, which effectively targets the T790M mutation, marked a significant advancement. Yet, the inevitable evolution of tumors has led to the emergence of a tertiary mutation, C797S, which renders osimertinib ineffective by blocking its covalent binding to the receptor. This has created a critical unmet medical need for novel inhibitors that can overcome C797S-mediated resistance.
Discovery of a Novel Fourth-Generation Inhibitor: Compound C34
In a recent study published in the Journal of Medicinal Chemistry, researchers detailed the discovery of a series of novel thiazole derivatives as potent fourth-generation EGFR inhibitors.[3][4] Through a strategic approach combining structure-based virtual screening and chemical synthesis, they identified a lead compound, S8, which targeted the EGFRL858R/T790M/C797S mutant. Subsequent optimization of this lead compound led to the identification of compound C34, a highly potent inhibitor of the C797S mutant.
Experimental Workflow for Discovery and Evaluation
The discovery and preclinical assessment of compound C34 followed a rigorous and systematic workflow, as depicted below.
Quantitative Analysis of Compound C34's Efficacy
Compound C34 demonstrated remarkable potency against the clinically relevant EGFR triple mutant. The following tables summarize the key quantitative data from the preclinical evaluation of this novel inhibitor.
| Compound | EGFRL858R/T790M/C797S IC50 (nM) |
| C34 | 5.1 |
| Osimertinib | >1000 |
| Brigatinib | 25.7 |
| Compound | H1975-TM (EGFRL858R/T790M/C797S) Cell Line IC50 (µM) |
| C34 | 0.05 |
| Osimertinib | >10 |
| Brigatinib | 0.48 |
| Compound | Oral Bioavailability (%) |
| C34 | 30.72 |
Understanding the Mechanism of Action
The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand, such as EGF, to the receptor. This leads to receptor dimerization, autophosphorylation of the intracellular tyrosine kinase domain, and subsequent activation of downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately promoting cell proliferation and survival. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and downstream signaling. The C797S mutation, however, alters the covalent binding site for third-generation inhibitors like osimertinib, leading to resistance. Compound C34, as a non-covalent inhibitor, is designed to effectively bind to the ATP-binding pocket of the C797S mutant, thus overcoming this resistance mechanism.
The logical relationship of Compound C34's mechanism of action is centered on its ability to non-covalently inhibit the ATP-binding site of the EGFR kinase, even in the presence of the C797S resistance mutation.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed experimental protocols for the synthesis of compound C34 and its biological evaluation are provided below. These protocols are adapted from the supplementary information of the source publication.[3]
Synthesis of Compound C34
The synthesis of compound C34 is a multi-step process. A generalized scheme is presented here. For specific details on reagents, reaction conditions, and purification methods, please refer to the original publication.
Step 1: Synthesis of Intermediate 1 (2-chloro-N-(4-((4-(dimethylamino)butanoyl)amino)phenyl)acetamide)
-
To a solution of N-(4-aminophenyl)-4-(dimethylamino)butanamide in a suitable solvent, add 2-chloroacetyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the specified duration.
-
After completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to obtain Intermediate 1.
Step 2: Synthesis of Intermediate 2 (2-((4-((4-(dimethylamino)butanoyl)amino)phenyl)amino)thiazole-5-carbonitrile)
-
To a solution of Intermediate 1 in an appropriate solvent, add 2-aminothiazole-5-carbonitrile and a suitable base.
-
Heat the reaction mixture under reflux for the specified time.
-
Cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography to yield Intermediate 2.
Step 3: Synthesis of Compound C34 (Final Product)
-
Dissolve Intermediate 2 in a suitable solvent and add the appropriate acylating or alkylating agent in the presence of a base.
-
Stir the reaction at the designated temperature until completion.
-
Work up the reaction mixture to isolate the crude product.
-
Purify the final compound by preparative HPLC to obtain Compound C34.
Note: The complete and detailed synthetic route with all intermediates and reagents is available in the supplementary information of the cited paper.[3]
In Vitro EGFR Kinase Assay
The inhibitory activity of compound C34 against EGFR mutants was determined using a luminescence-based kinase assay.
-
Materials: Recombinant human EGFR (L858R/T790M/C797S) enzyme, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound (Compound C34) in DMSO.
-
In a 384-well plate, add the EGFR enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the kinase assay kit's instructions. Luminescence is proportional to the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
The anti-proliferative effect of compound C34 was assessed using the H1975-TM cell line, which harbors the EGFRL858R/T790M/C797S mutations.
-
Cell Line: H1975-TM cells.
-
Materials: Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed H1975-TM cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (Compound C34) and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.
-
Conclusion and Future Directions
The discovery of compound C34 represents a significant step forward in the development of fourth-generation EGFR inhibitors capable of overcoming the challenging C797S resistance mutation. Its potent in vitro and cellular activities, coupled with favorable pharmacokinetic properties, underscore its potential as a promising clinical candidate for the treatment of NSCLC in patients who have developed resistance to third-generation TKIs. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy profile of this novel therapeutic agent. This technical guide provides a comprehensive overview of the foundational discovery and synthesis efforts that have propelled this promising molecule to the forefront of cancer research.
References
In Vitro Characterization of a Novel EGFR Inhibitor: A Technical Guide
Disclaimer: Publicly available information and scientific literature do not contain specific data for a compound designated "Egfr-IN-9". The following technical guide is a representative template outlining the standard in vitro characterization of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. All data and experimental details are illustrative.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention. This document provides a comprehensive overview of the in vitro characterization of a hypothetical, potent, and selective EGFR inhibitor, herein referred to as this compound. The following sections detail the biochemical and cellular activities of this compound, along with the methodologies employed for its evaluation.
Biochemical Characterization
Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against wild-type and mutant forms of the EGFR kinase domain.
Table 1: Inhibitory Activity of this compound against EGFR Kinase Variants
| Kinase Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | 15.2 |
| EGFR (L858R) | 1.8 |
| EGFR (Exon 19 Del) | 2.5 |
| EGFR (T790M) | 28.7 |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and are the mean of three independent experiments.
Kinase Selectivity Profile
To evaluate the selectivity of this compound, its activity was tested against a panel of related and unrelated kinases.
Table 2: Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| HER2 | > 1000 |
| HER4 | > 1000 |
| VEGFR2 | 850 |
| MET | > 1000 |
| SRC | > 1000 |
Data represents the IC₅₀ values from single-point determinations.
Cellular Characterization
Anti-proliferative Activity
The effect of this compound on the proliferation of cancer cell lines with varying EGFR status was determined.
Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type (amplified) | 25.4 |
| NCI-H1975 | L858R/T790M | 45.8 |
| PC-9 | Exon 19 Del | 5.1 |
| HCC827 | Exon 19 Del | 6.3 |
| SW620 | Wild-Type (non-amplified) | > 10,000 |
GI₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment.
Inhibition of EGFR Signaling in Cells
The ability of this compound to inhibit EGFR phosphorylation and downstream signaling pathways was assessed by Western blot analysis.
Table 4: Inhibition of EGFR Pathway Phosphorylation
| Cell Line | Target | EC₅₀ (nM) |
| A431 | p-EGFR (Tyr1068) | 18.9 |
| PC-9 | p-EGFR (Tyr1068) | 3.2 |
| A431 | p-ERK1/2 (Thr202/Tyr204) | 22.1 |
| PC-9 | p-ERK1/2 (Thr202/Tyr204) | 4.5 |
| A431 | p-Akt (Ser473) | 20.5 |
| PC-9 | p-Akt (Ser473) | 3.9 |
EC₅₀ values represent the effective concentration of the compound required to inhibit the phosphorylation of the target protein by 50%.
Experimental Protocols
EGFR Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutants)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme, substrate, and kinase buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A431, NCI-H1975, PC-9, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serially diluted this compound or DMSO (vehicle control) for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Record the luminescence using a microplate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI₅₀ value using non-linear regression analysis.
Western Blot Analysis
Objective: To evaluate the effect of this compound on EGFR signaling pathways.
Materials:
-
Human cancer cell lines (e.g., A431, PC-9)
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (p-EGFR, total EGFR, p-ERK, total ERK, p-Akt, total Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Guide
Disclaimer: The specific inhibitor "Egfr-IN-9" is not found in the currently available scientific literature. This guide provides a comprehensive overview of the expected effects of a potent and specific epidermal growth factor receptor (EGFR) inhibitor on downstream signaling pathways, based on established knowledge of EGFR signaling. The data presented are representative examples to illustrate the anticipated outcomes of experimental investigation.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Upon binding of its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The principal signaling pathways activated by EGFR include the Ras-Raf-MEK-ERK (MAPK), PI3K-Akt-mTOR, and JAK-STAT pathways.[1][3] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.
The Role of EGFR Inhibitors
EGFR inhibitors are designed to block the receptor's activity, thereby attenuating the downstream signaling cascades that drive tumorigenesis. These inhibitors can be broadly categorized into two classes: monoclonal antibodies that target the extracellular ligand-binding domain and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain. This guide will focus on the effects of a hypothetical, potent, and specific small-molecule TKI, referred to here as a generic EGFR inhibitor.
Effects on Downstream Signaling Pathways
A specific EGFR inhibitor is expected to decrease the phosphorylation and subsequent activation of key downstream effector proteins. The anticipated effects on the major signaling pathways are outlined below.
MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS, which in turn activates Ras. Activated Ras triggers a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression.
Expected Effect of an EGFR Inhibitor: Inhibition of EGFR will prevent the initial phosphorylation events, leading to a significant reduction in the phosphorylation of MEK and ERK.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is crucial for cell survival, growth, and proliferation. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as protein kinase B), leading to its phosphorylation and activation. Activated Akt, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and growth.[3]
Expected Effect of an EGFR Inhibitor: Treatment with an EGFR inhibitor will block the activation of PI3K, resulting in decreased phosphorylation of Akt and its downstream effector, mTOR.
JAK/STAT Pathway
The JAK/STAT pathway is involved in cell proliferation, differentiation, and immune responses. EGFR can directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and act as transcription factors.
Expected Effect of an EGFR Inhibitor: An EGFR inhibitor will reduce the direct phosphorylation of STAT proteins by EGFR, leading to decreased STAT activation and nuclear translocation.
Quantitative Analysis of Downstream Effects
The efficacy of an EGFR inhibitor is quantified by measuring its impact on cell viability and the phosphorylation status of downstream signaling proteins. The following tables present hypothetical data that would be expected from studies on a potent EGFR inhibitor.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | EGFR Status | IC50 (nM) of a Generic EGFR Inhibitor |
| A431 | Wild-Type (Amplified) | 15 |
| HCC827 | Exon 19 Deletion | 8 |
| H1975 | L858R & T790M Mutation | >10,000 (Resistant) |
| MCF-7 | Low EGFR Expression | >20,000 |
Table 2: Inhibition of Downstream Protein Phosphorylation in A431 Cells
| Protein | Treatment (100 nM Generic EGFR Inhibitor) | % Inhibition of Phosphorylation (Compared to EGF-stimulated control) |
| p-EGFR (Tyr1068) | 1 hour | 95% |
| p-ERK1/2 (Thr202/Tyr204) | 1 hour | 92% |
| p-Akt (Ser473) | 1 hour | 88% |
| p-STAT3 (Tyr705) | 1 hour | 85% |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol describes the methodology for analyzing the phosphorylation status of EGFR and its downstream targets.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Serum starve cells overnight.
-
Treat cells with the EGFR inhibitor at various concentrations for the desired time, followed by stimulation with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Place plates on ice, wash with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the EGFR inhibitor.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare serial dilutions of the EGFR inhibitor.
-
Treat the cells with the inhibitor at a range of concentrations for 72 hours. Include a vehicle-only control.
3. MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: EGFR downstream signaling pathways and the point of inhibition.
Experimental Workflow
Caption: General workflow for evaluating an EGFR inhibitor.
References
Cellular Targets of EGFR Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Egfr-IN-9" did not yield any publicly available information. Therefore, this guide will focus on a well-characterized, third-generation EGFR inhibitor, Osimertinib , as a representative example to illustrate the cellular targets and associated technical details relevant to researchers, scientists, and drug development professionals.
Introduction to Osimertinib
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations.[1][2] Unlike earlier generation TKIs, Osimertinib shows improved selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a better therapeutic window and reduced off-target effects.[1][2] Understanding the full spectrum of its cellular targets is crucial for elucidating its mechanism of action, predicting potential resistance pathways, and identifying opportunities for combination therapies.
Quantitative Analysis of Cellular Targets
The inhibitory activity of Osimertinib against various kinases is a critical determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Osimertinib against key EGFR mutants and other related kinases.
| Target Kinase | Mutation Status | IC50 (nM) | Cell Line | Assay Type |
| EGFR | Exon 19 Deletion | <10 | PC-9 | Cell-based |
| EGFR | L858R | <15 | NCI-H1975 | Cell-based |
| EGFR | T790M/L858R | <15 | NCI-H1975 | Cell-based |
| EGFR | Wild-Type | ~200-500 | A431 | Cell-based |
| HER2 (ErbB2) | Wild-Type | >1000 | N/A | Biochemical |
| HER3 (ErbB3) | Wild-Type | >1000 | N/A | Biochemical |
| HER4 (ErbB4) | Wild-Type | >1000 | N/A | Biochemical |
| BLK | Wild-Type | ~25 | N/A | Biochemical |
| BMX | Wild-Type | ~50 | N/A | Biochemical |
| TEC | Wild-Type | ~100 | N/A | Biochemical |
| ITK | Wild-Type | ~200 | N/A | Biochemical |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative summary from various sources.
Signaling Pathways Targeted by Osimertinib
Osimertinib primarily exerts its therapeutic effect by inhibiting the EGFR signaling cascade, which is a central pathway in regulating cell proliferation, survival, and differentiation. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Osimertinib covalently binds to a cysteine residue in the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity and downstream signaling.
References
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Egfr-IN-9
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature, chemical databases, and clinical trial registries, no specific information has been found for a compound designated "Egfr-IN-9." This suggests that "this compound" may be an internal, pre-clinical, or otherwise undisclosed compound name not yet available in the public domain.
Therefore, it is not possible to provide a detailed technical guide on the pharmacokinetics and pharmacodynamics of this specific molecule, as no data on its properties, experimental protocols, or biological effects have been published under this identifier.
To facilitate a future analysis, researchers in possession of alternative identifiers, such as a formal chemical name (IUPAC), CAS registry number, SMILES notation, or any associated publications, are encouraged to provide this information. With more specific details, a thorough investigation into the compound's characteristics can be initiated.
General Principles of EGFR Inhibitor Pharmacokinetics and Pharmacodynamics
While specific data for "this compound" is unavailable, this guide will provide a general overview of the key pharmacokinetic and pharmacodynamic considerations for small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors. This information is intended to serve as a foundational resource for researchers in the field.
Pharmacokinetics of EGFR Inhibitors
The pharmacokinetic profile of an EGFR inhibitor dictates its absorption, distribution, metabolism, and excretion (ADME), which collectively determine the drug's concentration and duration of action at the target site.
Table 1: Key Pharmacokinetic Parameters for EGFR Inhibitors (Illustrative)
| Parameter | Description | Typical Range for Oral EGFRi | Factors Influencing the Parameter |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 20 - 80% | Formulation, food effect, first-pass metabolism, gut transporters (e.g., P-gp). |
| Time to Maximum Concentration (Tmax) | The time it takes for a drug to reach its maximum concentration (Cmax) after administration. | 2 - 6 hours | Rate of absorption, gastric emptying. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. | Varies widely | Dose, bioavailability, rate of absorption. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | > 1 L/kg (indicating extensive tissue distribution) | Plasma protein binding, tissue permeability, lipophilicity. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | 12 - 48 hours | Clearance, volume of distribution. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Varies | Hepatic metabolism (CYP enzymes), renal excretion. |
Experimental Protocols for Pharmacokinetic Assessment:
-
In Vitro ADME Assays:
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolism.
-
CYP450 Inhibition/Induction: Assessing the potential for drug-drug interactions.
-
Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration.
-
Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.
-
-
In Vivo Pharmacokinetic Studies:
-
Animal Models: Typically conducted in rodents (mice, rats) and non-rodents (dogs, monkeys).
-
Dosing Regimens: Single or multiple doses administered via relevant routes (e.g., oral, intravenous).
-
Sample Collection: Serial blood samples are collected at predetermined time points.
-
Bioanalysis: Drug concentrations in plasma are quantified using methods like LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.
-
Pharmacodynamics of EGFR Inhibitors
The pharmacodynamics of an EGFR inhibitor describe the biochemical and physiological effects of the drug on the body, primarily its interaction with the EGFR and the subsequent impact on downstream signaling pathways.
EGFR Signaling Pathway and Inhibition:
The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. EGFR inhibitors typically act by competing with ATP for the binding site in the kinase domain, thereby preventing phosphorylation and pathway activation.
Caption: Simplified EGFR signaling cascade and the inhibitory action of a hypothetical EGFR inhibitor.
Experimental Protocols for Pharmacodynamic Assessment:
-
In Vitro Assays:
-
Kinase Assays: Biochemical assays to determine the inhibitory potency (IC50) against wild-type and mutant EGFR.
-
Cellular Proliferation Assays: Assessing the effect of the inhibitor on the growth of cancer cell lines with known EGFR status (e.g., MTT, CellTiter-Glo).
-
Western Blotting: To measure the phosphorylation status of EGFR and downstream signaling proteins (e.g., p-EGFR, p-ERK, p-AKT) in response to drug treatment.
-
Flow Cytometry: To analyze cell cycle arrest and apoptosis.
-
-
In Vivo Pharmacodynamic Studies:
-
Tumor Xenograft Models: Human cancer cell lines are implanted in immunocompromised mice. Tumor growth inhibition is measured following treatment with the EGFR inhibitor.
-
Biomarker Analysis: Tumor and surrogate tissue samples are collected to assess target engagement and pathway inhibition (e.g., immunohistochemistry for p-EGFR).
-
Workflow for Preclinical Evaluation of an EGFR Inhibitor:
The preclinical development of an EGFR inhibitor follows a structured workflow to characterize its pharmacokinetic and pharmacodynamic properties.
Caption: A representative workflow for the preclinical assessment of a novel EGFR inhibitor.
Egfr-IN-9 for targeting EGFR-mutant cancers
An In-depth Technical Guide on Fourth-Generation EGFR Inhibitors for Targeting EGFR-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, particularly the tertiary C797S mutation, has rendered earlier generation TKIs ineffective, creating a critical unmet clinical need. This technical guide provides a comprehensive overview of the fourth-generation EGFR inhibitors being developed to overcome this resistance. We delve into their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation. This document serves as a vital resource for researchers and drug development professionals in the ongoing effort to combat EGFR-mutant cancers.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant Cancers
The epidermal growth factor receptor (EGFR) is a key driver in many cancers, most notably in a subset of non-small cell lung cancers (NSCLC).[1][2][3] Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and survival.[4] First and second-generation EGFR tyrosine kinase inhibitors (TKIs) provided significant clinical benefit to patients with these mutations. However, acquired resistance inevitably develops, most commonly through the emergence of the T790M "gatekeeper" mutation.[5]
The development of third-generation TKIs, such as osimertinib, was a major breakthrough, as they were designed to be effective against tumors harboring the T790M mutation.[4][6] Unfortunately, resistance to third-generation TKIs also arises, frequently through a tertiary mutation, C797S, which is located in the covalent binding site of these inhibitors.[7] This has spurred the development of a new class of drugs: fourth-generation EGFR inhibitors.
Fourth-Generation EGFR Inhibitors: A New Frontier
Fourth-generation EGFR-TKIs are a diverse class of molecules designed to inhibit EGFR signaling in the presence of the C797S mutation.[8][9][10] These inhibitors can be broadly categorized into two main types based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.[9]
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the EGFR kinase domain, but in a non-covalent manner that is not hindered by the C797S mutation.[11] They are designed to have high affinity and selectivity for the mutant EGFR over the wild-type (WT) receptor to minimize off-target toxicities.[9]
Preclinical Data on Emerging Fourth-Generation EGFR Inhibitors
Several promising fourth-generation EGFR inhibitors are currently in preclinical development. The following tables summarize the available quantitative data for some of these compounds, showcasing their potential to overcome C797S-mediated resistance.
Table 1: In Vitro Inhibitory Activity of Selected Fourth-Generation EGFR Inhibitors
| Compound | Target EGFR Mutation | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |
| C34 | L858R/T790M/C797S | 5.1 | H1975-TM | 0.05 | [15] |
| 11eg | L858R/T790M/C797S | 53 | PC-9 | 0.052 | [16] |
| [I] | L858R/T790M/C797S | 53 | PC-9 (L858R/T790M/C797S) | 0.052 | [5] |
| CH7233163 | Del19/T790M/C797S | Not specified | Not specified | Not specified | [11] |
Table 2: In Vivo Efficacy of Selected Fourth-Generation EGFR Inhibitors
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| C34 | H1975-TM | Not specified | Significantly inhibited tumor growth | [15] |
| [I] | PC-9 (L858R/T790M/C797S) | 10 mg/kg | 48.7% | [5] |
| 20 mg/kg | 58.4% | [5] | ||
| 40 mg/kg | 70.6% | [5] |
Experimental Protocols
The evaluation of novel fourth-generation EGFR inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of the compound against purified EGFR enzyme variants.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type and various mutant forms, including L858R/T790M/C797S) are expressed and purified. A generic kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Assay Reaction: The inhibitor at various concentrations is incubated with the EGFR enzyme, ATP, and the substrate in a suitable buffer system.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. Common methods include radioisotope incorporation (32P-ATP), time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of phosphotyrosine.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the ability of the inhibitor to suppress the growth of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Culture: Human cancer cell lines with engineered or naturally occurring EGFR mutations (e.g., H1975 cells with L858R/T790M, further engineered to express C797S) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a period of 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or CellTiter-Glo, which quantifies ATP levels.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells harboring the target EGFR mutations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via another appropriate route at one or more dose levels.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Efficacy Evaluation: The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight and general health of the mice are also monitored to assess toxicity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the development and action of fourth-generation EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by a Fourth-Generation TKI.
Caption: Preclinical to Clinical Workflow for Fourth-Generation EGFR Inhibitors.
Future Directions and Conclusion
References
- 1. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 3. lung.org [lung.org]
- 4. emjreviews.com [emjreviews.com]
- 5. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]
- 6. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Allosteric EGFR Inhibition May Improve Outcomes for Non-Small Cell Lung Cancer - Innovations [innovations.dana-farber.org]
- 13. Overcoming drug resistance with EAI-432, an allosteric EGFR inhibitor for non-small cell lung cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel EGFR inhibitors against resistant L858R/T790M/C797S mutant for intervention of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring EGFR-IN-9: A Technical Overview for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EGFR-IN-9, a potent epidermal growth factor receptor (EGFR) kinase inhibitor. The information presented is curated for an audience engaged in oncology research and the development of novel therapeutics for non-small cell lung cancer (NSCLC). This document details the mechanism of action, quantitative inhibitory data, and representative experimental protocols relevant to the study of this compound.
Introduction to EGFR Inhibition in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[1] In a significant subset of non-small cell lung cancers, activating mutations in the EGFR gene lead to constitutive kinase activity, driving tumorigenesis and making it a key therapeutic target.[2][3] EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for patients with EGFR-mutant NSCLC.[][5] this compound emerges as a potent inhibitor of both wild-type and clinically relevant mutant forms of EGFR.
This compound: Mechanism of Action
This compound, also identified as Compound 8, is a small molecule inhibitor that targets the ATP-binding site of the EGFR kinase domain. By occupying this site, it prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell growth and survival. Its activity against both wild-type EGFR and the L858R/T790M double mutant suggests it may have applications against acquired resistance to earlier-generation TKIs.[6][7]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified through in vitro assays, with the following IC50 values reported:
| Target | IC50 Value (nM) | Cell Line |
| Wild-Type EGFR Kinase | 7 | - |
| EGFR (L858R/T790M) Double Mutant Kinase | 28 | - |
| HCC827 Lung Cancer Cell Line | 8 | HCC827 |
[Data sourced from multiple chemical supplier databases.][2][6][7]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism and study of this compound, the following diagrams visualize the relevant biological pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of a novel EGFR inhibitor.
Experimental Protocols
While the primary literature detailing the specific experimental protocols for this compound is not publicly available, this section provides representative methodologies based on standard practices in the field for the key experiments mentioned.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase (wild-type and L858R/T790M mutant)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add the EGFR kinase enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.
-
Measure the luminescence signal on a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on an EGFR-dependent NSCLC cell line (e.g., HCC827).
Materials:
-
HCC827 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Seed HCC827 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of both wild-type and the clinically significant L858R/T790M double mutant EGFR. The available in vitro data indicates strong anti-proliferative activity in an EGFR-mutant NSCLC cell line. Further investigation into its in vivo efficacy, pharmacokinetic properties, and resistance profile is warranted to fully elucidate its therapeutic potential in the treatment of non-small cell lung cancer. The experimental protocols provided herein offer a foundational framework for such preclinical evaluations.
References
Unveiling the Anti-Tumor Potential of Egfr-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a preliminary research overview of the anti-tumor activity of Egfr-IN-9, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Based on available data for compounds with a similar chemical structure, notably Gefitinib, this document outlines the mechanism of action, quantitative anti-tumor effects, and detailed experimental protocols relevant to the study of this class of inhibitors, particularly in the context of non-small cell lung cancer (NSCLC).
Core Concepts: Targeting the Epidermal Growth Factor Receptor
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] In many types of cancer, including a significant subset of NSCLC, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and tumor growth.[2][3][4] this compound, a quinazoline-based tyrosine kinase inhibitor, is designed to selectively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling pathways essential for tumor progression.
Quantitative Anti-Tumor Activity
The anti-tumor efficacy of EGFR inhibitors with the same core chemical structure as this compound has been extensively documented in preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments on NSCLC models.
Table 1: In Vitro Cytotoxicity of Gefitinib in Human NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| H1650 | Exon 19 Deletion | 31.0 ± 1.0 | [5] |
| H1650GR (Gefitinib-Resistant) | Exon 19 Deletion | 50.0 ± 3.0 | [5] |
| A549 | Wild-Type | 7.0 ± 1.0 (for AZD9291) | [5] |
| H1975 | L858R & T790M | 5.5 ± 0.6 (for AZD9291) | [5] |
| PC-9 | Exon 19 Deletion | ~0.02 | [6] |
| H358 | Wild-Type | >10 | [7] |
| H460 | Wild-Type | >10 | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of Gefitinib in NSCLC Xenograft Models
| Xenograft Model | Treatment and Dose | Tumor Growth Inhibition (%) | Observations | Reference |
| H460 | Gefitinib (50 mg/kg/day, p.o.) | Significant reduction | Synergistic effect with S-1 | [2] |
| Ma-53 | Gefitinib (50 mg/kg/day, p.o.) | Significant reduction | Synergistic effect with S-1 | [2] |
| Ma-1 (EGFR mutant) | Gefitinib (3 mg/kg/day, p.o.) | Significant inhibition | Synergistic effect with S-1 | [2] |
| H358R (Cisplatin-Resistant) | Gefitinib | Significantly slower growth rate compared to parental H358 xenografts | Increased anti-tumor effect in resistant model | [8] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-tumor effects primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis: By inhibiting EGFR signaling, this compound leads to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins and the cleavage of caspase-3, a key executioner of apoptosis.[4]
Cell Cycle Arrest: Treatment with EGFR inhibitors like Gefitinib has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle, preventing them from proceeding to the DNA synthesis (S) phase.[9][10] This arrest is often associated with the upregulation of cyclin-dependent kinase inhibitors.
Signaling Pathway and Experimental Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Dihydroartemisinin enhances gefitinib cytotoxicity against lung adenocarcinoma cells by inducing ROS‐dependent apoptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 4. Gefitinib induces non-small cell lung cancer H1650 cell apoptosis through downregulating tumor necrosis factor-related apoptosis-inducing ligand expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib inhibits the proliferation of pancreatic cancer cells via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Egfr-IN-9 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the in vivo evaluation of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, hypothetically named Egfr-IN-9 . As public domain information on a specific molecule with this designation is unavailable, this document synthesizes established methodologies for EGFR tyrosine kinase inhibitors (TKIs) based on existing literature. These protocols should be adapted based on the specific physicochemical properties and in vitro potency of the actual test compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key oncogenic driver in various epithelial cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation, survival, and metastasis.[1][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR have been a cornerstone of targeted cancer therapy.[3][4][5] this compound is presumed to be a novel TKI designed to inhibit EGFR signaling. This document provides detailed protocols for evaluating the anti-tumor efficacy of this compound in preclinical xenograft models.
Mechanism of Action
EGFR is a transmembrane receptor that, upon binding to ligands such as EGF, dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative signaling pathways, primarily the RAS/RAF/MAPK and PI3K/Akt pathways.[1] this compound, as a TKI, is designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades. This ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection and Culture
-
Objective: To select appropriate human cancer cell lines for establishing xenograft models.
-
Recommendation: Use cell lines with known EGFR mutation status or overexpression levels. For NSCLC models, NCI-H1975 (harboring L858R and T790M mutations) or A549 (KRAS mutant, EGFR wild-type, often used as a negative control for EGFR-specific inhibitors) are common choices.[6] For studies focusing on EGFR expression levels, cell lines can be stratified by immunohistochemistry (IHC) scores.[7][8]
-
Protocol:
-
Culture selected cells (e.g., NCI-H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely test cells for mycoplasma contamination.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
-
Xenograft Model Establishment
-
Objective: To establish subcutaneous tumors in immunocompromised mice.
-
Materials:
-
Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Selected cancer cells.
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS, syringes, and needles.
-
-
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Harvest and resuspend cancer cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® on ice.
-
Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 2.5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor mice for tumor growth. Palpable tumors are expected to develop within 7-14 days.
-
This compound Formulation and Administration
-
Objective: To prepare and administer the therapeutic agent to the tumor-bearing mice.
-
Protocol:
-
Formulation: The formulation will depend on the solubility of this compound. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. For intraperitoneal (IP) injection, a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is often used. Note: Vehicle composition must be optimized for the specific compound.
-
Dose Determination: Dose levels should be informed by in vitro IC50 values and preliminary maximum tolerated dose (MTD) studies. Example dose levels could be 10, 30, and 100 mg/kg.
-
Administration:
-
Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control daily via the chosen route (e.g., oral gavage or IP injection).
-
Treatment duration is typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.
-
-
Efficacy and Toxicity Monitoring
-
Objective: To assess the anti-tumor activity and tolerability of this compound.
-
Protocol:
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of general health and toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress or adverse effects (e.g., changes in posture, activity, fur texture).
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines (e.g., >2000 mm³), if tumor ulceration occurs, or if body weight loss exceeds 20%. At the end of the study, euthanize all remaining animals.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison between treatment groups.
Table 1: Efficacy and Toxicity of this compound in an NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths |
| Vehicle Control | - | 1850 ± 210 | - | +5.2 ± 1.5 | 0/10 |
| This compound | 10 | 1184 ± 155 | 36% | +2.1 ± 2.0 | 0/10 |
| This compound | 30 | 647 ± 98 | 65% | -3.5 ± 2.5 | 0/10 |
| This compound | 100 | 278 ± 55 | 85% | -8.9 ± 3.1 | 1/10 |
| Positive Control (Erlotinib) | 50 | 425 ± 75 | 77% | -6.5 ± 2.8 | 0/10 |
Data are hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
Figure 2: Standard workflow for an in vivo xenograft efficacy study.
References
- 1. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. EGFR: The Paradigm of an Oncogene-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Association of EGFR expression level and cetuximab activity in patient-derived xenograft models of human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Investigational EGFR Inhibitor (Egfr-IN-9) in Animal Studies
Disclaimer: Information regarding a specific compound designated "Egfr-IN-9" is not publicly available. The following application notes and protocols are based on established methodologies and data from preclinical animal studies of other investigational epidermal growth factor receptor (EGFR) inhibitors. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro potency of their novel compound.
Introduction
Epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC) and glioblastoma.[1][2] The development of small molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.
This document provides a generalized framework for the in vivo evaluation of a novel investigational EGFR inhibitor, referred to here as this compound. It outlines common animal models, dosing considerations, and experimental protocols for assessing anti-tumor efficacy.
Quantitative Data Summary
The following table summarizes typical dosage ranges and administration routes for investigational EGFR inhibitors in preclinical animal studies. These values are intended as a starting point and should be optimized based on tolerability and efficacy studies for the specific compound.
| Parameter | Common Range/Method | Animal Model | Tumor Type | Reference Example |
| Dosage Range | 1 - 50 mg/kg | Mouse | NSCLC Xenograft | Osimertinib |
| Dosing Regimen | Once or twice daily (QD or BID) | Mouse | Glioblastoma Xenograft | Gefitinib |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Rat | Pancreatic Cancer Model | Erlotinib |
| Vehicle Formulation | 0.5% Methylcellulose + 0.1% Tween 80 in water | Nude Mice | Colorectal Cancer Xenograft | Cetuximab (Antibody) |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical efficacy study using a human cancer cell line implanted in immunodeficient mice.
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975 for T790M, PC-9 for exon 19 deletion).
-
6-8 week old female athymic nude mice.
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.1% Tween 80).
-
Matrigel (optional).
-
Calipers.
-
Animal balance.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare fresh formulations of this compound in the vehicle solution daily.
-
Administer this compound or vehicle to the respective groups via the chosen route of administration (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, Western blotting).
-
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to separate plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) following Treatment with a Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[4][5] This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K/AKT pathways, which are crucial for normal cellular function.[2][3][4][5] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3]
Potent and selective EGFR inhibitors are instrumental in studying the physiological roles of EGFR and for the development of targeted cancer therapies. These inhibitors function by blocking the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. Western blotting is a fundamental technique to assess the efficacy of such inhibitors by quantifying the levels of phosphorylated EGFR (p-EGFR) and downstream signaling proteins.[6][7]
These application notes provide a comprehensive protocol for the detection of p-EGFR by Western blot in cell lysates following treatment with a potent and selective EGFR inhibitor. The protocol includes detailed methodologies for cell culture and treatment, lysate preparation, electrophoresis, protein transfer, and immunodetection.
Signaling Pathway
The EGFR signaling pathway is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular responses. The binding of a ligand to EGFR triggers a cascade of phosphorylation events. Key downstream pathways include the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K/AKT pathway, which plays a central role in cell survival and apoptosis inhibition.[2][3][4][5] A potent EGFR inhibitor will block the initial autophosphorylation of EGFR, leading to the downregulation of these critical signaling cascades.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
The general workflow for assessing the effect of an EGFR inhibitor on p-EGFR levels involves several key steps. The process begins with cell culture and treatment, followed by cell lysis to extract proteins. The protein concentration is then determined to ensure equal loading for SDS-PAGE. Following electrophoresis, the separated proteins are transferred to a membrane, which is then blocked and incubated with primary and secondary antibodies. Finally, the signal is detected and the data is analyzed.
Caption: Western Blot Experimental Workflow.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the Western blot bands should be performed, and the results normalized to a loading control (e.g., β-actin or GAPDH) and to the total EGFR levels.
Table 1: Densitometric Analysis of p-EGFR and Total EGFR Levels
| Treatment Group | p-EGFR (Arbitrary Units) | Total EGFR (Arbitrary Units) | Loading Control (e.g., β-actin) (Arbitrary Units) | Normalized p-EGFR / Total EGFR Ratio | Fold Change vs. Control |
| Untreated Control | 1500 | 1600 | 2000 | 0.94 | 1.00 |
| Vehicle Control | 1480 | 1550 | 1950 | 0.95 | 1.01 |
| EGFR Inhibitor (Low Dose) | 800 | 1580 | 1980 | 0.51 | 0.54 |
| EGFR Inhibitor (High Dose) | 200 | 1500 | 2010 | 0.13 | 0.14 |
| EGF Stimulated | 4500 | 1650 | 1990 | 2.73 | 2.90 |
| EGF + EGFR Inhibitor | 500 | 1600 | 2000 | 0.31 | 0.33 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express high levels of EGFR, such as A431 (human epidermoid carcinoma) cells.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours in serum-free media prior to treatment.
-
Inhibitor Treatment:
-
Prepare a stock solution of the potent and selective EGFR inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in cell culture media.
-
Dose-Response Experiment: Treat cells with a range of inhibitor concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2 hours).
-
Time-Course Experiment: Treat cells with a fixed concentration of the inhibitor for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
-
EGF Stimulation (Positive Control): To induce EGFR phosphorylation, treat cells with 100 ng/mL of EGF for 15 minutes. For inhibitor-treated wells, add the inhibitor prior to EGF stimulation for the desired pre-incubation time.
-
Controls: Include untreated, vehicle-treated (e.g., DMSO), and EGF-stimulated controls.
Cell Lysis and Protein Extraction
-
Preparation of Lysis Buffer: Use a RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[8][9] Keep the buffer on ice.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendations (e.g., anti-p-EGFR (Tyr1068) at 1:1000, anti-total EGFR at 1:1000, and anti-β-actin at 1:5000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST (e.g., 1:5000) for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Reprobing (Optional)
To detect total EGFR or a loading control on the same blot, the membrane can be stripped of the initial antibodies and reprobed.
-
Washing: After imaging for p-EGFR, wash the membrane extensively in TBST.
-
Stripping: Incubate the membrane in a mild stripping buffer (e.g., glycine-HCl, pH 2.2) for 15-30 minutes at room temperature or a harsher stripping buffer containing SDS and β-mercaptoethanol at 50°C for 30 minutes.[10][11][12][13]
-
Washing: Wash the membrane thoroughly with TBST to remove the stripping buffer.
-
Blocking: Block the membrane again with 5% BSA/TBST for 1 hour.
-
Reprobing: Proceed with the primary and secondary antibody incubations for total EGFR or the loading control as described above.
Mechanism of Action of a Potent EGFR Inhibitor
A potent and selective EGFR inhibitor typically acts as an ATP-competitive inhibitor at the kinase domain of EGFR. By binding to the ATP-binding pocket, the inhibitor prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the EGFR, thereby blocking autophosphorylation and subsequent downstream signaling.
Caption: Mechanism of Action of an ATP-Competitive EGFR Inhibitor.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 5. kidneyfund.org [kidneyfund.org]
- 6. EGFR (EGFR) | Abcam [abcam.com]
- 7. The Role of the Epidermal Growth Factor Receptor in Diabetic Kidney Disease [mdpi.com]
- 8. EGFR Signaling Promotes TGFβ-Dependent Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 10. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labcorp.com [labcorp.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
EGFR-IN-9: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the effective use of EGFR-IN-9, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), in preclinical research.
Introduction
This compound is a highly selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a critical factor in the development and progression of numerous cancers, making it a key target for therapeutic intervention. These application notes provide detailed information on the solubility, stability, and preparation of this compound for various experimental applications, along with comprehensive protocols for its use in cell-based assays and in vivo studies.
Physicochemical Properties
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility and stability data for this compound and a closely related analog, EGFR/HER2-IN-9.
| Property | Data for this compound / EGFR/HER2-IN-9 |
| Solubility | DMSO: 100 mg/mL (for EGFR/HER2-IN-9). This compound is also soluble in DMSO. Aqueous Solutions (e.g., PBS): Poorly soluble. Ethanol: Data not available, likely limited solubility. |
| Storage and Stability | Powder: Store at -20°C for up to 3 years. In Solvent (DMSO): Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Stock Solutions
To ensure accurate and consistent dosing, it is essential to prepare stock solutions of this compound correctly.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Caption: Experimental workflow for preparing this compound stock solutions.
Cell-Based Assays
This protocol describes a common method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line expressing EGFR (e.g., A549, H1975)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
This protocol is designed to evaluate the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cancer cell line with EGFR expression
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membrane)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and the loading control to ensure equal protein loading.
In Vivo Xenograft Mouse Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., a formulation of DMSO, PEG300, Tween-80, and saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in a suitable vehicle. A formulation for a related compound involves dissolving the inhibitor in DMSO, then adding PEG300, Tween-80, and finally saline.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
EGFR Signaling Pathway and Inhibition by this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. This compound acts as a potent inhibitor of the EGFR kinase activity, thereby blocking these downstream signaling events.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Application Note: Measuring Cell Viability in Response to the EGFR Inhibitor Egfr-IN-9
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[2][3] Three major signaling pathways activated by EGFR are the RAS-RAF-MAPK pathway, which primarily regulates cell proliferation; the PI3K/AKT pathway, which is crucial for cell survival and inhibition of apoptosis; and the JAK/STAT pathway, which is also involved in cell survival and proliferation.[3] Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]
Egfr-IN-9 is a potent and selective small molecule inhibitor of EGFR tyrosine kinase. This application note provides a detailed protocol for determining the effect of this compound on the viability of cancer cells using a common luminescence-based cell viability assay. The protocol is optimized for a 96-well plate format, suitable for high-throughput screening and determination of the half-maximal inhibitory concentration (IC50) of the compound.
Principle of the Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present in metabolically active cells. ATP is a key indicator of cellular health, and its levels correlate with the number of viable cells. The assay reagent lyses the cells to release ATP, which then serves as a substrate for a thermostable luciferase. The resulting luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells in the well. A decrease in luminescence in cells treated with this compound indicates a reduction in cell viability.
Materials and Reagents
-
This compound
-
Cancer cell line with known EGFR expression (e.g., A431, PC-9, NCI-H1975)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Sterile, opaque-walled 96-well microplates suitable for luminescence readings
-
Dimethyl sulfoxide (DMSO), cell culture grade
Experimental Protocol
Cell Seeding:
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well opaque-walled plate.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions of each dilution.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and wells with untreated cells (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate reader.
Data Analysis
-
Calculate the average luminescence for each treatment condition and the controls.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (set to 100% viability).
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Plot the % Viability against the logarithmic concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, R).
EGFR Signaling Pathway
// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; EgfrIN9 [label="this compound", shape=oval, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [color="#4285F4"]; EGFR -> Grb2 [color="#4285F4"]; Grb2 -> SOS [color="#4285F4"]; SOS -> Ras [color="#EA4335"]; Ras -> Raf [color="#EA4335"]; Raf -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; ERK -> Proliferation [color="#EA4335"]; EGFR -> PI3K [color="#34A853"]; PI3K -> PIP3 [label="PIP2", style=dashed, color="#34A853"]; PIP3 -> PDK1 [color="#34A853"]; PDK1 -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; EgfrIN9 -> EGFR [arrowhead=tee, color="#202124"]; }
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
// Workflow Edges CellCulture -> SeedCells; SeedCells -> Incubate1; Incubate1 -> PrepareInhibitor; PrepareInhibitor -> TreatCells; Incubate1 -> TreatCells; TreatCells -> Incubate2; Incubate2 -> AddReagent; AddReagent -> MeasureLuminescence; MeasureLuminescence -> CalculateViability; CalculateViability -> PlotData; PlotData -> DetermineIC50; }
Caption: Workflow for the cell viability assay using this compound.
Expected Results
Treatment of EGFR-dependent cancer cells with this compound is expected to result in a dose-dependent decrease in cell viability. The data can be tabulated to show the percentage of viable cells at different concentrations of the inhibitor.
Table 1: Effect of this compound on A431 Cell Viability
| This compound Conc. (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1,500,000 | 75,000 | 100.0 |
| 0.01 | 1,350,000 | 67,500 | 90.0 |
| 0.1 | 1,050,000 | 52,500 | 70.0 |
| 1 | 750,000 | 37,500 | 50.0 |
| 10 | 300,000 | 15,000 | 20.0 |
| 100 | 150,000 | 7,500 | 10.0 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | EGFR Status | IC50 (µM) |
| A431 | Wild-Type, Overexpressed | 1.0 |
| PC-9 | Exon 19 Deletion | 0.05 |
| NCI-H1975 | L858R & T790M Mutation | 5.0 |
| MCF-7 | Low EGFR Expression | > 100 |
Troubleshooting
-
High variability between replicate wells: Ensure proper cell mixing before seeding and accurate pipetting. Check for edge effects in the plate and consider not using the outer wells.
-
Low luminescent signal: The cell number might be too low, or the cells may not be healthy. Optimize cell seeding density. Ensure the CellTiter-Glo® reagent is properly reconstituted and at room temperature before use.
-
No dose-dependent effect: The concentration range of this compound may be too high or too low. Perform a wider range of dilutions. The chosen cell line may not be dependent on EGFR signaling for survival.
Conclusion
This application note provides a comprehensive protocol for assessing the cytotoxic and cytostatic effects of the EGFR inhibitor this compound on cancer cell lines. The described luminescent cell viability assay is a robust and sensitive method for determining the potency of EGFR inhibitors and is amenable to high-throughput screening applications in drug discovery and cancer research.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR interactive pathway | Abcam [abcam.com]
- 3. ClinPGx [clinpgx.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EGFR-IN-9 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in tumor cell proliferation, survival, and metastasis.[1][2] Targeted inhibition of EGFR with tyrosine kinase inhibitors (TKIs) has become a cornerstone of treatment for various cancers, particularly non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[3][4] However, the development of resistance to EGFR TKIs remains a significant clinical challenge.[4]
One promising strategy to enhance therapeutic efficacy and potentially overcome resistance is the combination of EGFR inhibitors with traditional cytotoxic chemotherapy. This document provides detailed application notes and protocols for investigating the preclinical efficacy of a novel investigational EGFR inhibitor, EGFR-IN-9, in combination with standard chemotherapy regimens.
This compound is a potent and selective inhibitor of EGFR, designed to target both wild-type and common activating mutations of the receptor. These protocols are intended to serve as a guide for researchers to evaluate the synergistic or additive effects of combining this compound with platinum-based chemotherapeutic agents, such as cisplatin and carboplatin.
Mechanism of Action: EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, which collectively promote cell proliferation, survival, and differentiation.[1] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth. This compound is hypothesized to competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing its activation and downstream signaling.
Caption: EGFR Signaling Pathway and Point of Inhibition by this compound.
Preclinical Evaluation of this compound and Chemotherapy Combinations
The following sections outline protocols for in vitro and in vivo studies to assess the combination of this compound with standard chemotherapy agents.
In Vitro Protocols
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with cisplatin or carboplatin on the proliferation and survival of cancer cell lines.
1. Cell Viability Assay (MTS/MTT Assay)
-
Cell Lines: A panel of cancer cell lines with known EGFR status (e.g., A549 - EGFR wild-type, HCC827 - EGFR exon 19 deletion, H1975 - EGFR L858R and T790M mutations).
-
Reagents: this compound (stock solution in DMSO), Cisplatin (stock solution in saline), Carboplatin (stock solution in water), MTS or MTT reagent, cell culture medium, fetal bovine serum (FBS).
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent (cisplatin or carboplatin) in culture medium.
-
Treat cells with either this compound alone, chemotherapy alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the effect of the combination treatment on key signaling proteins downstream of EGFR.
-
Protocol:
-
Treat cells with this compound, chemotherapy, or the combination for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Caption: In Vitro Experimental Workflow.
In Vivo Protocols
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a xenograft mouse model.
1. Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: An appropriate cancer cell line that forms tumors in mice (e.g., HCC827).
-
Protocol:
-
Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone (e.g., cisplatin or carboplatin)
-
Group 4: this compound in combination with chemotherapy
-
-
Administer treatments according to a predefined schedule. For example:
-
This compound: Daily oral gavage.
-
Cisplatin/Carboplatin: Intraperitoneal injection once a week.
-
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
2. Pharmacodynamic (PD) Analysis
-
Objective: To confirm the on-target activity of this compound in the tumor tissue.
-
Protocol:
-
At the end of the efficacy study, or in a separate satellite group of mice, collect tumor samples at various time points after the final dose.
-
Prepare tumor lysates for Western blot analysis of p-EGFR, total EGFR, and downstream signaling proteins.
-
Alternatively, fix tumor tissue in formalin and embed in paraffin for immunohistochemical (IHC) staining of p-EGFR and proliferation markers (e.g., Ki-67).
-
Caption: In Vivo Xenograft Study Workflow.
Data Presentation
Quantitative data from these studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | EGFR Status | IC50 this compound (nM) | IC50 Cisplatin (µM) | IC50 Carboplatin (µM) |
| A549 | Wild-type | 500 | 10 | 100 |
| HCC827 | Exon 19 del | 10 | 5 | 50 |
| H1975 | L858R/T790M | 100 | 8 | 80 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy
| Cell Line | Combination | CI Value at ED50 | Interpretation |
| HCC827 | This compound + Cisplatin | 0.6 | Synergy |
| HCC827 | This compound + Carboplatin | 0.7 | Synergy |
| H1975 | This compound + Cisplatin | 0.9 | Additive |
Table 3: In Vivo Anti-tumor Efficacy in HCC827 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1500 ± 250 | - |
| This compound | 600 ± 150 | 60% |
| Cisplatin | 800 ± 180 | 47% |
| This compound + Cisplatin | 200 ± 80 | 87% |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in combination with standard chemotherapy. The combination of targeted therapy and chemotherapy holds the potential to improve treatment outcomes for patients with EGFR-driven cancers. Careful in vitro and in vivo characterization of such combinations is a critical step in the drug development process, providing the rationale for potential clinical investigation.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following EGFR Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing cellular responses to Epidermal Growth Factor Receptor (EGFR) inhibitor treatment using flow cytometry. Due to the limited availability of specific data for Egfr-IN-9, this document presents representative data and protocols from studies using well-characterized EGFR inhibitors such as Gefitinib, Erlotinib, and Osimertinib. These notes are intended to serve as a practical resource for designing, executing, and interpreting flow cytometry experiments to assess apoptosis and cell cycle arrest induced by EGFR inhibition.
Introduction to EGFR Inhibition and Cellular Response
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are a class of targeted therapies designed to block the activation of this pathway, thereby inducing cancer cell death and inhibiting tumor growth.
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression related to cell cycle progression and survival. EGFR inhibitors, by blocking the kinase activity of the receptor, effectively shut down these pro-survival signals, leading to two major cellular outcomes that can be quantified by flow cytometry:
-
Apoptosis: Programmed cell death characterized by a series of biochemical events leading to distinct morphological changes.
-
Cell Cycle Arrest: A halt in the progression of the cell cycle, preventing cell division.
Data Presentation: Efficacy of EGFR Inhibitors
The following tables summarize quantitative data from various studies on the effects of different EGFR inhibitors on apoptosis and cell cycle distribution in cancer cell lines.
Table 1: Induction of Apoptosis by EGFR Inhibitors
| Cell Line | Inhibitor | Concentration | Treatment Duration (hours) | Apoptotic Cells (%) | Reference |
| A549 (NSCLC) | Gefitinib | 500 nmol/L | 48 | 60.2 | [2][3] |
| H23 (NSCLC) | Erlotinib | 20 µM | 48 | Increased sub-G1 population | [4] |
| H1975 (NSCLC) | Osimertinib | 1 µM | 24 | ~25 | [5] |
| H3255 (NSCLC) | Erlotinib | 100 nM | 48 | Increased Annexin V positive cells | [6] |
| PC-9 (NSCLC) | Erlotinib | 100 nM | 48 | Increased Annexin V positive cells | [6] |
Table 2: Cell Cycle Arrest Induced by EGFR Inhibitors
| Cell Line | Inhibitor | Concentration | Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Pancreatic Cancer Cells | Gefitinib | Not Specified | Not Specified | Increased | Not Specified | Increased | [7] |
| hTERT-HME1 EGFR KI | Erlotinib | Not Specified | 168 (7 days) | Increased | Decreased | Decreased | [8] |
| MCF7 | Erlotinib | 1 µmol/L | 24 - 72 | Increased | Not Specified | Not Specified | [9] |
| H3255 (NSCLC) | Erlotinib | 100 nM | 24 | Increased | Decreased | Not Specified | [6] |
| PC-9 (NSCLC) | Erlotinib | 100 nM | 24 | Increased | Decreased | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow: Apoptosis Analysis
Caption: Apoptosis Analysis Workflow.
Experimental Workflow: Cell Cycle Analysis
Caption: Cell Cycle Analysis Workflow.
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis.[10]
Materials:
-
Cells treated with this compound and appropriate controls
-
Phosphate-Buffered Saline (PBS)
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and vehicle-treated cells as negative controls. A known apoptosis-inducing agent can be used as a positive control.
-
Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data and analyze the quadrants:
-
Annexin V- / PI- (Lower Left): Live cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle.[11][12]
Materials:
-
Cells treated with this compound and appropriate controls
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. The G0/G1 peak will have the lowest DNA content, the G2/M peak will have approximately twice the DNA content of the G0/G1 peak, and the S phase will be the region between these two peaks.
-
References
- 1. Gefitinib upregulates death receptor 5 expression to mediate rmhTRAIL-induced apoptosis in Gefitinib-sensitive NSCLC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib inhibits the proliferation of pancreatic cancer cells via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with EGFR-IN-X
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical success; however, the emergence of drug resistance remains a major challenge.[3][4] Understanding the molecular mechanisms that drive this resistance is paramount for the development of next-generation therapies.
This document provides detailed application notes and experimental protocols for the use of EGFR-IN-X , a potent and selective EGFR inhibitor, as a tool to investigate these resistance mechanisms. While the specific compound "EGFR-IN-9" was not found in publicly available literature, "EGFR-IN-X" is used here as a representative novel EGFR inhibitor to guide researchers in this field. These protocols are designed for researchers, scientists, and drug development professionals.
Application Notes
Mechanism of Action of EGFR-IN-X
EGFR-IN-X is a third-generation, irreversible, ATP-competitive inhibitor of EGFR. It is designed to selectively target common activating mutations of EGFR (e.g., L858R and exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile minimizes off-target effects and provides a powerful tool for studying specific resistance pathways.
Applications in Drug Resistance Studies
EGFR-IN-X is a versatile tool for elucidating the mechanisms of acquired resistance to EGFR-TKIs. Key applications include:
-
Characterizing Resistance to Earlier Generation TKIs: EGFR-IN-X can be used to assess the sensitivity of cell lines that have developed resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR inhibitors.
-
Investigating the Role of EGFR Mutations: Its specific activity against the T790M "gatekeeper" mutation allows for the direct study of this common resistance mechanism.[3] Furthermore, it can be used in cellular models to study the emergence of other resistance mutations, such as C797S, which can confer resistance to third-generation inhibitors.
-
Elucidating Bypass Signaling Pathways: Acquired resistance to EGFR-TKIs can be driven by the activation of alternative signaling pathways that bypass the need for EGFR signaling.[1][5] EGFR-IN-X can be used to effectively block EGFR signaling, enabling the identification of these activated bypass pathways, such as those involving MET, AXL, or FGFR.[1][6]
-
Evaluating Combination Therapies: To overcome resistance, combination therapies are often explored. EGFR-IN-X can be used in preclinical models to evaluate the synergistic effects of combining EGFR inhibition with inhibitors of identified bypass pathways (e.g., c-Met inhibitors).
Data Presentation
Table 1: In Vitro Inhibitory Activity of EGFR-IN-X against various EGFR Kinase Mutants
| EGFR Mutant | IC50 (nM) of EGFR-IN-X |
| Wild-Type | 500 |
| L858R | 2 |
| Exon 19 Del | 1.5 |
| L858R/T790M | 5 |
| Exon 19 Del/T790M | 4 |
| L858R/T790M/C797S | >1000 |
Table 2: Anti-proliferative Activity of EGFR-IN-X in EGFR-Mutant Cancer Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nM) of EGFR-IN-X |
| PC-9 | Exon 19 Del | 8 |
| H1975 | L858R/T790M | 15 |
| HCC827-ER | Exon 19 Del, Erlotinib-Resistant, MET amplified | 500 |
| H3255 | L858R | 10 |
Table 3: Synergistic Effect of EGFR-IN-X and a c-Met Inhibitor in a Resistant Cell Line
| Cell Line | Treatment | GI50 (nM) | Combination Index (CI) |
| HCC827-ER | EGFR-IN-X | 500 | - |
| HCC827-ER | c-Met Inhibitor Y | 250 | - |
| HCC827-ER | EGFR-IN-X + c-Met Inhibitor Y | 50 (EGFR-IN-X) + 25 (c-Met Inhibitor Y) | 0.4 |
A Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
1. In Vitro EGFR Kinase Assay
This protocol describes how to determine the IC50 of EGFR-IN-X against different EGFR variants using a luminescence-based kinase assay.
-
Materials:
-
Recombinant human EGFR (wild-type and mutant variants)
-
EGFR-IN-X
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of EGFR-IN-X in DMSO.
-
In a 384-well plate, add the EGFR enzyme, the substrate, and the diluted EGFR-IN-X to the kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based Proliferation Assay
This protocol details the methodology for assessing the anti-proliferative effect of EGFR-IN-X on cancer cell lines.
-
Materials:
-
EGFR-mutant cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium
-
EGFR-IN-X
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of EGFR-IN-X in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of EGFR-IN-X.
-
Incubate the cells for 72 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percentage of cell growth inhibition relative to a DMSO-treated control.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration to determine the GI50 value.
-
3. Western Blot Analysis of EGFR Signaling
This protocol is for analyzing the phosphorylation status of EGFR and downstream signaling proteins.
-
Materials:
-
EGFR-mutant cancer cell lines
-
EGFR-IN-X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with different concentrations of EGFR-IN-X for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4. Generation of Resistant Cell Lines
This protocol describes how to generate EGFR-TKI resistant cell lines in vitro.
-
Materials:
-
Parental EGFR-mutant cancer cell line (e.g., PC-9)
-
First-generation EGFR-TKI (e.g., gefitinib)
-
Complete cell culture medium
-
-
Procedure:
-
Culture the parental cell line in the presence of a low concentration of the EGFR-TKI (e.g., the GI20 concentration).
-
Gradually increase the concentration of the EGFR-TKI in the culture medium as the cells adapt and resume proliferation.
-
Continue this process for several months until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., >1 µM).
-
Characterize the resulting resistant cell line to identify the mechanism of resistance.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-X.
Caption: Experimental workflow for generating and characterizing drug-resistant cell lines.
Caption: Bypass signaling as a mechanism of resistance to EGFR inhibition.
References
- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 4. The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Application of EGFR-IN-9 in CRISPR-Edited Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[2] Targeted inhibition of EGFR has emerged as a significant therapeutic strategy. EGFR-IN-9 is a potent and selective small molecule inhibitor of EGFR. The advent of CRISPR/Cas9 genome editing technology allows for the precise modification of cellular genomes, enabling the creation of specific cell line models to study the effects of EGFR inhibition in various genetic contexts.[3][4]
This document provides detailed application notes and protocols for the use of this compound in CRISPR-edited cell lines, offering a framework for investigating the efficacy and mechanism of action of this inhibitor in genetically defined cancer models.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (Exon 19 Del) | 2.5 |
| EGFR (T790M) | 45.7 |
| HER2 | > 1000 |
| VEGFR2 | > 1000 |
Table 2: Cellular Activity of this compound in CRISPR-Edited NSCLC Cell Lines
| Cell Line (Background) | CRISPR-mediated EGFR status | Proliferation IC₅₀ (nM) | p-EGFR Inhibition IC₅₀ (nM) |
| NCI-H1975 | Endogenous T790M/L858R | 48.2 | 55.1 |
| PC-9 | Endogenous Exon 19 Del | 3.1 | 4.5 |
| A549 | Wild-Type | > 5000 | > 5000 |
| A549-EGFR-KO | CRISPR Knockout | > 10000 | Not Applicable |
| A549-EGFR-L858R | CRISPR Knock-in | 2.2 | 3.8 |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway, which is activated by ligand binding, leading to receptor dimerization and autophosphorylation. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[5][6][7] this compound acts by inhibiting the kinase activity of EGFR, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in CRISPR-Edited Cells
The following diagram outlines the typical experimental workflow for assessing the effects of this compound in cell lines that have been genetically modified using CRISPR/Cas9.
Caption: Experimental workflow for the application of this compound.
Experimental Protocols
Protocol 1: Generation of EGFR Knockout and Knock-in Cell Lines using CRISPR/Cas9
This protocol describes the generation of EGFR knockout (KO) and specific mutation knock-in (KI) cell lines.
Materials:
-
Target cell line (e.g., A549)
-
Lentiviral vectors expressing Cas9 and puromycin resistance
-
Lentiviral vectors expressing sgRNA targeting EGFR (for KO) or a donor template with the desired mutation (for KI)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
Culture medium and supplements
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design: Design and clone sgRNAs targeting a conserved region of the EGFR gene (for KO) or a region near the desired mutation site (for KI).
-
Transfection/Transduction: Co-transfect or co-transduce the target cells with the Cas9-expressing vector and the sgRNA/donor template vector.
-
Selection: 24-48 hours post-transfection/transduction, begin selection with puromycin at a pre-determined optimal concentration.
-
Single-Cell Cloning: After selection, seed the cells into 96-well plates at a density of 0.5 cells/well to isolate single clones.
-
Expansion and Validation: Expand the resulting clones and validate the desired genetic modification by Sanger sequencing of the target genomic region and by Western blot analysis to confirm the absence of EGFR protein (for KO) or the presence of the mutated protein (for KI).
Protocol 2: Cell Proliferation Assay
This protocol details the measurement of cell viability in response to this compound treatment.
Materials:
-
CRISPR-edited and wild-type control cell lines
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 nM to 10 µM). Add the drug dilutions to the respective wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the inhibition of EGFR and downstream signaling proteins.
Materials:
-
CRISPR-edited and wild-type control cell lines
-
This compound
-
EGF (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor and Ligand Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Subsequently, stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., GAPDH) and total protein levels.
Conclusion
The combination of a potent and selective inhibitor like this compound with precisely engineered CRISPR-edited cell lines provides a powerful platform for cancer research and drug development. The protocols and data presented here offer a comprehensive guide for researchers to investigate the therapeutic potential of EGFR inhibition in various cancer subtypes defined by their genetic landscape. This approach facilitates a deeper understanding of the molecular mechanisms of drug action and the identification of patient populations most likely to respond to targeted therapies.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for EGFR Inhibitor Treatment in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in cancer cell proliferation, survival, and metastasis. Targeted inhibition of EGFR has emerged as a key therapeutic strategy in oncology. This document provides a comprehensive guide for the in vitro evaluation of EGFR inhibitors in primary cancer cell lines.
Disclaimer: As of the latest literature search, specific experimental data for an inhibitor designated "Egfr-IN-9" is not publicly available. Therefore, the following protocols and data are presented as a general and representative guide for the characterization of a novel EGFR tyrosine kinase inhibitor (TKI) in primary cell cultures. The experimental conditions and expected outcomes are based on established methodologies for well-characterized EGFR inhibitors such as Gefitinib and Erlotinib.
Mechanism of Action of EGFR Inhibitors
EGFR is a receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell growth, proliferation, and survival.[1] EGFR TKIs are small molecules that typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.[2]
Data Presentation: Efficacy of Representative EGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug. The following table summarizes the IC50 values for several well-established EGFR inhibitors across various cancer cell lines to provide a reference for the expected range of activity.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Gefitinib | HCC827 (EGFR del E746-A750) | Non-Small Cell Lung Cancer | 0.046 µM | [3] |
| Gefitinib | NCI-H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | >10,000 nM | [4] |
| Erlotinib | HCC827 (EGFR del E746-A750) | Non-Small Cell Lung Cancer | 14.3 nM | [5] |
| Afatinib | NCI-H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | <100 nM | [4] |
| Osimertinib | NCI-H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | 0.01 µM | [3] |
| Dacomitinib | H1819 (Wild-type EGFR) | Non-Small Cell Lung Cancer | 0.029 µM | [4] |
| Dacomitinib | Calu-3 (Wild-type EGFR) | Non-Small Cell Lung Cancer | 0.063 µM | [4] |
Experimental Protocols
Primary Cancer Cell Line Culture
The successful culture of primary cancer cells is crucial for obtaining biologically relevant data. Primary cells are isolated directly from tumor tissues and have a finite lifespan in culture.[6]
Materials:
-
Fresh tumor tissue
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)[7]
-
Primary Cell Culture Medium (e.g., PromoCell Primary Cancer Culture System)[2] supplemented with growth factors and antibiotics (penicillin/streptomycin)
-
Extracellular matrix-coated culture flasks or plates (e.g., Geltrex® or Collagen I)[6]
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Obtain fresh tumor tissue in a sterile collection medium.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Enzymatically dissociate the tissue fragments using a tumor dissociation kit according to the manufacturer's instructions.[7]
-
Filter the cell suspension through a 70 µm cell strainer to remove larger aggregates.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in the appropriate primary cell culture medium.
-
Plate the cells onto extracellular matrix-coated culture vessels.[6]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Monitor the cultures daily and change the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.[7]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Primary cancer cells
-
96-well plates
-
EGFR inhibitor stock solution (dissolved in DMSO)
-
Complete primary cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed primary cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the EGFR inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement.[11][12]
Materials:
-
Primary cancer cells
-
EGFR inhibitor
-
EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed primary cancer cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the EGFR inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
References
- 1. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and simple approach to in vitro culture of primary epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Egfr-IN-9
Disclaimer: Specific stability data for a compound explicitly named "Egfr-IN-9" is not publicly available. This guide leverages information on a representative EGFR tyrosine kinase inhibitor, PP 3 (Compound 3), and general best practices for handling small molecule inhibitors in DMSO. Researchers should validate these recommendations for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound in DMSO?
A1: For compounds like the EGFR inhibitor PP 3, a stock solution can be prepared in DMSO at a concentration of ≥ 100 mg/mL.[1] To aid dissolution, especially if precipitation or phase separation occurs, gentle heating and/or sonication can be applied.[1] It is crucial to use newly opened, high-purity (hygroscopic) DMSO, as absorbed water can significantly impact solubility.[1]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: Stock solutions of similar EGFR inhibitors in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: Can I store this compound in DMSO at room temperature?
A3: It is not recommended to store this compound solutions in DMSO at room temperature for extended periods. While the solid form may be shipped at room temperature, solutions are more susceptible to degradation.[1] For routine laboratory use, keeping the working solution on ice and minimizing its time at room temperature is a good practice.
Q4: Does DMSO itself affect EGFR signaling or binding?
A4: Yes, researchers should be aware that DMSO can influence experimental results. Studies have shown that DMSO can stimulate the tyrosine phosphorylation of the hepatic EGF receptor and reduce EGF binding, likely by altering the receptor's conformation.[2] This effect is concentration-dependent, with significant reductions in binding observed at 5-7.5% DMSO.[2] It is therefore critical to include appropriate vehicle controls in all experiments.
Troubleshooting Guide
Issue 1: I am observing precipitation in my this compound DMSO stock solution.
-
Question: Why is my compound precipitating, and how can I resolve it?
-
Answer: Precipitation can occur for several reasons:
-
Concentration is too high: The concentration may have exceeded the solubility limit of the compound in DMSO. You can try to gently warm the solution or sonicate it to redissolve the compound.[1] If precipitation persists, preparing a new, more dilute stock solution is recommended.
-
Improper storage: Freeze-thaw cycles can lead to precipitation.[3] Ensure you are aliquoting your stock solution to avoid repeated temperature changes.
-
Water absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of some compounds. Always use fresh, anhydrous grade DMSO.[1]
-
Issue 2: The biological activity of my this compound appears to be decreasing over time.
-
Question: What could be causing the loss of activity, and how can I prevent it?
-
Answer: A decrease in biological activity suggests compound degradation.
-
Improper storage: Storing the DMSO stock solution at inappropriate temperatures or for longer than the recommended duration can lead to degradation. For a similar compound, PP 3, storage is recommended at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Chemical instability: The compound may be inherently unstable in DMSO. To assess this, you can perform a stability study by analyzing aliquots of the stock solution at different time points using methods like HPLC or LC-MS.
-
Presence of contaminants: Impurities in the DMSO or the compound itself could catalyze degradation. Ensure you are using high-purity reagents.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Question: Why are my experimental results with this compound not reproducible?
-
Answer: Inconsistent results can stem from several factors related to compound handling:
-
Inaccurate pipetting: Due to the viscous nature of DMSO, ensure your pipettes are calibrated and that you are using appropriate techniques to handle viscous liquids.
-
Variable DMSO concentration in final assay: Ensure the final concentration of DMSO is consistent across all wells and plates, including controls, as DMSO itself can affect cellular processes.[2]
-
Compound adsorption to plastics: Some compounds can adsorb to certain types of plastic labware. Using low-adhesion plastics may help mitigate this.
-
Incomplete dissolution: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended and may vary. Visually inspect for any particulate matter before use.
-
Data Presentation
Table 1: Stability of this compound in DMSO Under Various Storage Conditions
| Storage Temperature | Time Point | This compound Concentration (Initial = 10 mM) | Degradation Products Detected | % Purity |
| -80°C | 1 month | User Data | User Data | User Data |
| 3 months | User Data | User Data | User Data | |
| 6 months | User Data | User Data | User Data | |
| -20°C | 1 week | User Data | User Data | User Data |
| 2 weeks | User Data | User Data | User Data | |
| 1 month | User Data | User Data | User Data | |
| 4°C | 24 hours | User Data | User Data | User Data |
| 48 hours | User Data | User Data | User Data | |
| Room Temp. | 1 hour | User Data | User Data | User Data |
| 4 hours | User Data | User Data | User Data | |
| 24 hours | User Data | User Data | User Data |
This table is a template for researchers to populate with their own experimental data.
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO using HPLC-UV
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple small, tightly sealed vials.
-
Store the aliquots under different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 24, 48 hours, 1 week, 1 month, etc.), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a diluted sample for HPLC analysis by diluting the DMSO stock in an appropriate mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a suitable C18 HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Determine the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the initial time point (T=0).
-
Identify and quantify any new peaks that may correspond to degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting decision tree for common this compound stability issues.
References
Technical Support Center: Optimizing Egfr-IN-9 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Egfr-IN-9 in half-maximal inhibitory concentration (IC50) determination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a ligand for the Epidermal Growth Factor Receptor (EGFR). It is primarily used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been utilized to create "PROTAC EGFR degrader 9," which targets EGFR for degradation.
Q2: What is the solubility of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). A common stock solution concentration is 10 mM in DMSO.
Q3: What is a typical starting concentration range for an IC50 experiment with this compound?
A3: Based on the activity of the resulting PROTAC degrader, a starting concentration range for this compound in a cell-based assay would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM). It is recommended to perform a wide range-finding experiment first to narrow down the optimal concentration range for your specific cell line and assay conditions.
Q4: Which cell lines are suitable for determining the IC50 of this compound?
A4: Cell lines with known EGFR expression levels are suitable. For the PROTAC derived from this compound, cell lines such as H1975, PC-9 (non-small cell lung cancer), and A549 (lung carcinoma) have been used. The choice of cell line should be guided by the specific research question and the EGFR mutation status of the cells.
Q5: How long should I incubate the cells with this compound?
A5: For a standard cell viability or proliferation assay (like MTT or CellTiter-Glo), an incubation time of 72 hours is a common starting point to allow for sufficient time to observe an effect on cell growth. However, the optimal time may vary depending on the cell line's doubling time and the specific endpoint being measured.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibitory effect observed or very high IC50 value. | 1. Suboptimal Concentration Range: The concentrations tested may be too low. 2. Low EGFR Expression: The chosen cell line may have very low or no EGFR expression. 3. Assay Interference: Components of the assay medium may interfere with this compound. 4. Incorrect Assay Endpoint: The chosen assay may not be sensitive to the effects of EGFR inhibition in the selected cell line. | 1. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM). 2. Confirm EGFR expression in your cell line via Western Blot or flow cytometry. Select a cell line with documented high EGFR expression if necessary. 3. Review the assay protocol and medium components. Consider a different assay format (e.g., a direct kinase activity assay). 4. Consider assays that measure downstream EGFR signaling (e.g., phosphorylation of ERK or AKT) in addition to cell viability. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity, leading to altered cell growth. 3. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the microplate for experimental data. Fill them with sterile PBS or medium to maintain humidity. 3. Visually inspect the wells for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells. |
| Cell viability is greater than 100% at low concentrations. | 1. Hormesis Effect: Some compounds can stimulate cell proliferation at very low concentrations. 2. DMSO Effect: The concentration of DMSO in the control wells may be slightly different from the treated wells. | 1. This is a known biological phenomenon. Ensure your dose-response curve includes enough points at higher concentrations to define the inhibitory phase. 2. Prepare a vehicle control with the same final DMSO concentration as the highest concentration of this compound used. |
| Inconsistent results between experiments. | 1. Cell Passage Number: Cells may behave differently at very low or high passage numbers. 2. Reagent Variability: Differences in batches of serum, media, or other reagents. 3. Incubation Time: Inconsistent incubation times. | 1. Maintain a consistent range of passage numbers for your experiments. 2. Use the same batch of critical reagents for a set of related experiments. 3. Use a precise timer and consistent schedule for all experimental steps. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound IC50 Determination
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Prepare fresh or store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| Serial Dilution Range | 1 nM to 10 µM | A 10-point, 3-fold serial dilution is a good starting point. |
| Final DMSO Concentration | ≤ 0.5% | High concentrations of DMSO can be toxic to cells and may affect EGFR signaling. |
Table 2: Example IC50 Values for a PROTAC Derived from this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9-TMb | Del19/T790M/C797S | 43.5 |
| H1975 | L858R/T790M | 46.2 |
| PC-9 | Del19 | 17.5 |
| A549 | Wild-Type | 97.5 |
Note: These values are for the PROTAC degrader and should be used as a reference to guide the starting concentration range for this compound.
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
-
Cell Culture and Seeding:
-
Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series from 10 µM to 0.5 nM).
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay and Data Acquisition:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathways Activated by Ligand Binding.
Caption: Experimental Workflow for IC50 Determination.
Technical Support Center: Enhancing Egfr-IN-9 Bioavailability in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when administering Egfr-IN-9 in mice, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our mouse studies after oral administration. What are the likely causes?
Low and variable oral bioavailability is a common challenge for many kinase inhibitors, including those targeting EGFR. The primary reasons are often related to the compound's physicochemical properties:
-
Poor Aqueous Solubility: this compound, like many kinase inhibitors, is predicted to have low water solubility. This limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Limited Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream can also be a limiting factor.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.
Q2: What are the key physicochemical properties of this compound I should be aware of?
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | ~550-600 g/mol | Moderate to high, may slightly impact permeability. |
| LogP | > 4 | High lipophilicity, indicating poor aqueous solubility. |
| Aqueous Solubility | Very Low | A significant hurdle for oral absorption. |
| pKa | Basic | Solubility will be pH-dependent. |
Note: These are predicted values and should be confirmed experimentally.
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound in mice?
Several formulation strategies have proven effective for improving the bioavailability of poorly soluble drugs like EGFR inhibitors. Below is a summary of recommended approaches:
| Formulation Strategy | Mechanism of Action | Key Advantages |
| Co-solvent Systems | Increases the drug's solubility in the dosing vehicle. | Simple to prepare for preclinical studies. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract, enhancing solubilization and absorption. | Can significantly improve bioavailability and reduce food effects. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility and dissolution rates than the crystalline form. | A well-established method for improving the bioavailability of poorly soluble compounds. |
| Nanonization | Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. | Can lead to a faster dissolution rate and improved absorption. |
Troubleshooting Guide
Issue: this compound precipitates out of our dosing solution before or during administration.
-
Troubleshooting Steps:
-
Increase Solvent Strength: If using a co-solvent system, try increasing the proportion of the organic solvent (e.g., DMSO, PEG400). However, be mindful of potential toxicity in mice.
-
Use a Surfactant: Add a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to your formulation to improve the stability of the solution.
-
Consider a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can effectively keep lipophilic drugs like this compound in solution.
-
Issue: We see high variability in plasma exposure between individual mice.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure consistent oral gavage technique and volume across all animals.
-
Control Food Intake: The presence of food in the stomach can significantly impact the absorption of some drugs. Consider fasting the mice before dosing (typically 4-6 hours).
-
Improve Formulation Robustness: Lipid-based formulations or solid dispersions can often reduce the variability in absorption compared to simple suspensions or co-solvent systems.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent system suitable for initial in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. The volume of DMSO should be kept to a minimum (e.g., 10% of the final volume).
-
Add PEG400 to the solution and vortex until fully mixed. A common ratio is 10% DMSO, 40% PEG400.
-
Slowly add saline to the desired final volume while vortexing to avoid precipitation.
-
Visually inspect the final solution for any precipitation.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a lipid-based formulation.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the selected oil. Gentle heating may be required.
-
Add the surfactant and co-surfactant to the oil phase. A typical starting ratio could be 40% oil, 40% surfactant, and 20% co-surfactant.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a microemulsion.
Visualizations
Caption: A typical experimental workflow for developing and evaluating a new formulation to improve the oral bioavailability of a compound in mice.
Caption: A simplified diagram of the EGFR signaling pathway, which is inhibited by this compound.
Caption: A decision tree to guide the troubleshooting process for low bioavailability of this compound.
Validation & Comparative
Egfr-IN-9: A Potent Inhibitor in the Fight Against First-Generation TKI Resistance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Egfr-IN-9's efficacy, particularly in non-small cell lung cancer (NSCLC) models that have developed resistance to first-generation tyrosine kinase inhibitors (TKIs).
The emergence of resistance to first-generation epidermal growth factor receptor (EGFR) TKIs, such as gefitinib and erlotinib, presents a significant challenge in the treatment of NSCLC. A primary mechanism of this acquired resistance is the secondary T790M mutation in the EGFR kinase domain. This compound has emerged as a potent kinase inhibitor with significant activity against this resistant mutation.
Comparative Efficacy: this compound vs. Other EGFR TKIs
Quantitative data on the inhibitory activity of this compound against wild-type EGFR and the clinically significant L858R/T790M double mutant, a hallmark of first-generation TKI resistance, demonstrates its potential. Below is a comparison of its in vitro potency with first- and third-generation TKIs.
| Compound | Target | IC50 (nM) | Generation |
| This compound | EGFR (Wild-Type) | 7 | - |
| This compound | EGFR (L858R/T790M) | 28 | - |
| Gefitinib | EGFR (Wild-Type) | 1.2 - 3.7 | First |
| Gefitinib | EGFR (L858R/T790M) | >1000 | First |
| Osimertinib | EGFR (Wild-Type) | 13 - 493 | Third |
| Osimertinib | EGFR (L858R/T790M) | <1 - 21 | Third |
Note: Data for Gefitinib and Osimertinib are compiled from various public sources for comparative purposes. In-vivo efficacy and direct head-to-head comparative studies for this compound are not extensively available in the public domain.
This compound also demonstrates significant anti-proliferative activity in the HCC827 lung cancer cell line, which is sensitive to EGFR inhibition, with an IC50 of 8 nM.
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the EGFR signaling pathway, the mechanism of resistance conferred by the T790M mutation, and the inhibitory action of different generations of TKIs.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on EGFR kinase activity.
-
Reagents and Materials: Recombinant human EGFR (wild-type and L858R/T790M mutant), ATP, kinase assay buffer, substrate peptide, and detection reagents.
-
Procedure:
-
The EGFR enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in the kinase assay buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Culture: NSCLC cell lines harboring relevant EGFR mutations (e.g., HCC827 for EGFR-sensitizing mutations, and engineered lines with L858R/T790M) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, a reagent such as MTT or CellTiter-Glo is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
IC50 values are determined by plotting cell viability against the log concentration of the inhibitor.
-
Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human NSCLC cells with the desired EGFR mutation status are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting for target engagement).
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR TKI like this compound.
Comparative Analysis of EGFR Inhibitors: Dacomitinib vs. Egfr-IN-9
A comprehensive comparative guide for researchers, scientists, and drug development professionals.
Initial Report: Infeasibility of Direct Comparison
Despite a thorough and extensive search of publicly available scientific literature, patent databases, and chemical registries, no information could be found for a compound designated "Egfr-IN-9." This suggests that "this compound" may be an internal development codename not yet disclosed in public forums, a compound in a very early stage of preclinical research without published data, or a potential misnomer. Consequently, a direct comparative study between this compound and the well-characterized EGFR inhibitor, dacomitinib, cannot be conducted at this time.
This guide will proceed by providing a detailed overview of dacomitinib, including its mechanism of action, preclinical and clinical data, and established experimental protocols. This information can serve as a benchmark for comparison if and when data for this compound becomes available.
Dacomitinib: A Second-Generation Irreversible EGFR Tyrosine Kinase Inhibitor
Dacomitinib is an FDA-approved, second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family of kinases, including EGFR (HER1), HER2, and HER4.[1][2] It is primarily used for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletion or exon 21 L858R substitution mutations.[1]
Mechanism of Action
Dacomitinib functions as a pan-HER inhibitor by covalently binding to the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of dacomitinib.
Quantitative Data Summary: Dacomitinib
The following tables summarize key quantitative data for dacomitinib based on available preclinical and clinical studies.
| Parameter | Dacomitinib | Reference |
| Mechanism of Action | Irreversible pan-HER (EGFR, HER2, HER4) inhibitor | [1][2] |
| Binding Site | Covalent bond with Cys797 of EGFR | [1] |
Table 1: Mechanism of Action of Dacomitinib
| Cell Line | EGFR Mutation | IC₅₀ (nM) | Reference |
| H1975 | L858R/T790M | <100 | [1] |
| PC9 | del19 | <100 | [3] |
| Ba/F3 | T790M/del19 | <100 | [1] |
Table 2: In Vitro Antiproliferative Activity of Dacomitinib
| Trial | Comparison | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| ARCHER 1050 | Dacomitinib vs. Gefitinib | 14.7 months vs. 9.2 months | 34.1 months vs. 26.8 months | [1] |
Table 3: Key Clinical Trial Data for Dacomitinib (First-Line NSCLC with EGFR mutations)
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of therapeutic agents. Below are standard protocols that would be necessary to evaluate and compare a novel EGFR inhibitor like "this compound" against dacomitinib.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of the inhibitor against EGFR and other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Inhibitor Preparation: A serial dilution of the test compound (e.g., dacomitinib or this compound) is prepared in a suitable solvent like DMSO.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor.
-
Detection: The level of substrate phosphorylation is quantified using a specific antibody against phosphotyrosine, followed by a colorimetric or fluorescent detection method.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay
Objective: To assess the antiproliferative effect of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines with known EGFR mutation status (e.g., PC-9 for del19, H1975 for L858R/T790M) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue), which measures metabolic activity.
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
Caption: Standard workflow for a cell viability assay.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the inhibitor.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., H1975) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion
While a direct comparison between this compound and dacomitinib is not currently possible due to the absence of public data on this compound, this guide provides a comprehensive framework for such an evaluation. The detailed information on dacomitinib's mechanism of action, its performance in preclinical and clinical settings, and the standardized experimental protocols outlined here establish a robust baseline for comparison. Should information on this compound become available, the methodologies described will allow for a rigorous and objective assessment of its potential as a novel EGFR inhibitor relative to an established therapeutic agent. Researchers are encouraged to utilize these protocols to generate comparable datasets for a meaningful evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]
- 3. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Egfr-IN-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Egfr-IN-9, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. All laboratory personnel handling chemical waste should be trained on proper procedures and the use of personal protective equipment (PPE).[3]
Personal Protective Equipment (PPE) required for handling this compound waste:
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect against splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedures for disposing of solid this compound waste, contaminated labware, and liquid waste containing this compound.
1. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal.[2][5]
-
Solid Waste:
-
Place unused or expired this compound powder, along with any grossly contaminated items such as weighing boats or paper, into a designated, clearly labeled hazardous waste container.
-
Do not mix with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
For reusable glassware, decontaminate by rinsing with an appropriate solvent (e.g., ethanol or acetone) and then washing thoroughly. The rinseate must be collected and disposed of as hazardous liquid waste.[3]
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from cell culture media or experimental assays) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.[3][6]
-
Segregate halogenated and non-halogenated solvent waste if applicable.[2]
-
2. Waste Container Management:
Properly managing waste containers is essential for safety and compliance.[2][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other required information as per your institution's policy.[2]
-
Compatibility: Ensure the waste container material is compatible with the waste it will hold. For instance, do not store strong acids in metal containers.[2]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[3] Funnels should not be left in the opening of a container.[2]
3. Storage of Hazardous Waste:
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of waste generation.[4]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Arranging for Waste Pickup:
Contact your institution's EHS office to schedule a pickup for the full hazardous waste containers. Do not allow waste to accumulate in the laboratory.[4]
Experimental Decontamination Protocol
For reusable labware that has come into contact with this compound, a triple rinse procedure is recommended for decontamination.[3]
Materials:
-
Appropriate solvent (e.g., ethanol, acetone, or a solvent in which this compound is soluble)
-
Designated hazardous liquid waste container
-
Standard laboratory cleaning detergents
-
Deionized water
Procedure:
-
Initial Rinse: Rinse the glassware three times with a small volume of the chosen solvent. Collect all rinseate in a designated hazardous liquid waste container.
-
Wash: Wash the glassware with a standard laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Lined, sealed, and labeled hazardous waste container | "Hazardous Waste," "this compound," accumulation start date | Collection by institutional EHS for incineration or other approved disposal method. |
| Contaminated Disposables | Lined, sealed, and labeled hazardous waste container | "Hazardous Waste," "this compound Contaminated Debris" | Collection by institutional EHS for incineration or other approved disposal method. |
| Liquid this compound Waste | Leak-proof, compatible, and labeled hazardous waste container with secondary containment | "Hazardous Waste," "this compound in [Solvent]," approximate concentration, accumulation start date | Collection by institutional EHS for chemical treatment or incineration. |
| Decontamination Rinseate | Leak-proof, compatible, and labeled hazardous waste container with secondary containment | "Hazardous Waste," "this compound Rinseate in [Solvent]" | Collection by institutional EHS for chemical treatment or incineration. |
Logical Workflow for this compound Disposal
References
- 1. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
